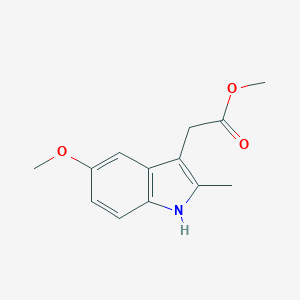

methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-10(7-13(15)17-3)11-6-9(16-2)4-5-12(11)14-8/h4-6,14H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUNCKSXPPDNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226782 | |

| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7588-36-5 | |

| Record name | 5-Methoxy-2-methylindole-3-acetic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7588-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007588365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-methoxy-2-methyl-1H-indole-3-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details two primary synthetic strategies: a well-documented route starting from indomethacin and the classical Fischer indole synthesis. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the successful synthesis of this target molecule.

Synthetic Strategies Overview

Two principal routes for the synthesis of this compound are presented:

-

Synthesis from Indomethacin: A two-step process involving the basic hydrolysis of indomethacin to the corresponding carboxylic acid, followed by esterification to yield the target methyl ester. This method is well-documented and provides a high overall yield.

-

Fischer Indole Synthesis: A classical and versatile approach for indole synthesis. This route involves the acid-catalyzed reaction of p-methoxyphenylhydrazine with methyl levulinate (methyl 4-oxopentanoate). While the general principles are well-established, a specific detailed protocol for this particular transformation is less commonly reported.

This guide will provide a detailed experimental protocol for the synthesis from indomethacin and a thorough description of the synthesis of the requisite precursors for the Fischer indole synthesis.

Route 1: Synthesis from Indomethacin

This synthetic pathway is a reliable method for obtaining the target compound in high purity and yield. The overall workflow is depicted below.

Caption: Synthetic workflow from Indomethacin.

Experimental Protocol: Synthesis from Indomethacin

Step 1: Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid

-

Dissolve indomethacin (3.00 g, 8.39 mmol) in 200 mL of 1 M sodium hydroxide (NaOH) solution.

-

Stir the reaction mixture overnight at room temperature.

-

Acidify the reaction with 1 M hydrochloric acid (HCl), which will result in the formation of a precipitate.

-

Collect the precipitate by filtration.

-

Extract the filtrate three times with 100 mL portions of dichloromethane (DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid.

Step 2: Synthesis of this compound [1]

-

Dissolve the crude 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid (1.12 g, 5.15 mmol) in 50 mL of methanol (MeOH).

-

Add trimethylsilyl chloride (TMSCl) (1.86 mL, 14.73 mmol) to the solution.

-

Stir the reaction mixture at room temperature overnight.[1]

-

Quench the reaction by adding 50 mL of water.

-

Extract the aqueous mixture three times with 50 mL portions of DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting residue by column chromatography on silica gel using a mixture of chloroform and ethyl acetate (10:1) as the eluent to afford the title compound as a brown solid.[1]

Quantitative Data: Synthesis from Indomethacin

| Step | Product | Starting Material | Yield (%) |

| 1 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | Indomethacin | Not specified |

| 2 | This compound | 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | 83 |

Spectroscopic Data for this compound: [1]

-

¹H NMR (400 MHz, CDCl₃) δ: 7.92 (s, 1H), 7.07 (d, J = 8.7 Hz, 1H), 7.01 (d, J = 2.0 Hz, 1H), 6.81–6.75 (m, 1H), 3.87 (d, J = 1.1 Hz, 3H), 3.68 (d, J = 1.0 Hz, 5H), 2.32 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 172.8, 154.1, 133.7, 130.2, 129.0, 111.1, 110.8, 104.1, 100.4, 55.9, 51.9, 30.3, 11.7.

Route 2: Fischer Indole Synthesis

The Fischer indole synthesis provides a convergent and elegant approach to the target molecule from simple, commercially available precursors. The general logic of this pathway is outlined below.

Caption: Fischer Indole Synthesis workflow.

Experimental Protocol: Precursor Synthesis for Fischer Indole Route

Step 1: Synthesis of p-Methoxyphenylhydrazine Hydrochloride

A common method for the preparation of p-methoxyphenylhydrazine hydrochloride is the diazotization of p-anisidine followed by reduction.

-

Prepare a solution of p-anisidine (4.93 g, 40 mmol) in a mixture of water (12 mL) and concentrated HCl (12 mL).

-

Cool the solution to -5 °C.

-

Add a solution of sodium nitrite (3.3 g, 46.40 mmol) in water (10 mL) dropwise over 15 minutes, maintaining the temperature at -5 °C.

-

Stir the reaction mixture for 1.5 hours.

-

In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (16.00 g, 84.40 mmol) in concentrated HCl (25 mL).

-

Add the SnCl₂ solution dropwise to the diazonium salt solution. A bulky precipitate will form.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Collect the precipitate by filtration and wash sequentially with water (20 mL), ethanol (12 mL), and diethyl ether (50 mL).

-

Dry the solid in vacuo to yield p-methoxyphenylhydrazine hydrochloride as a pink solid.

Quantitative Data: Precursor Synthesis

| Product | Starting Material | Yield (%) | Melting Point (°C) |

| p-Methoxyphenylhydrazine hydrochloride | p-Anisidine | 77 | 160-162 (dec.) |

Spectroscopic Data for p-Methoxyphenylhydrazine hydrochloride:

-

¹H NMR (400 MHz, D₂O) δ: 6.94 (2H, d, J = 8.8 Hz), 6.84 (2H, d, J = 8.8 Hz), 3.64 (3H, s).

Step 2: Fischer Indole Synthesis (General Procedure)

While a specific protocol for the reaction of p-methoxyphenylhydrazine with methyl levulinate is not detailed in the searched literature, the general procedure for the Fischer indole synthesis is as follows:

-

Hydrazone Formation: p-Methoxyphenylhydrazine (or its hydrochloride salt) is reacted with methyl levulinate in a suitable solvent, often with mild acid or base catalysis, to form the corresponding hydrazone. This is typically a condensation reaction where water is removed.

-

Cyclization: The isolated or in situ generated hydrazone is then treated with a Brønsted or Lewis acid catalyst at elevated temperatures. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, or zinc chloride. The reaction mixture is heated until the cyclization to the indole is complete.

-

Work-up and Purification: The reaction is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization.

Conclusion

This guide has presented two viable synthetic routes for this compound. The synthesis from indomethacin is a well-documented and high-yielding procedure, making it a reliable choice for laboratory-scale preparation. The Fischer indole synthesis offers a more convergent approach from basic building blocks and is a powerful tool for the synthesis of a wide range of indole derivatives. The detailed protocols and data provided herein are intended to support researchers in the efficient and successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is an indole derivative that has garnered interest within the scientific community, primarily due to its structural relationship to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. As a methyl ester of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid (5MIAA), a known metabolite of indomethacin, this compound serves as a valuable subject for research in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological significance, presenting data in a structured format for ease of reference and comparison.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key physicochemical data for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Methyl 5-Methoxy-2-methylindole-3-acetate, 5-Methoxy-2-methylindole-3-acetic acid methyl ester |

| CAS Number | 7588-36-5 |

| Molecular Formula | C13H15NO3[1] |

| Molecular Weight | 233.26 g/mol [1] |

| Appearance | Brown solid or viscous yellow oil that crystallizes upon seeding and cold storage. |

| Property | Value | Notes |

| Melting Point | 54-56 °C | |

| Boiling Point | Data not available | |

| Solubility | Soluble in methanol. Appears as a viscous oil, suggesting solubility in other organic solvents like dichloromethane and ethyl acetate. | Specific quantitative data in various solvents is not readily available. |

| pKa | Data not available | As an ester, the compound is not expected to have a significant pKa in the physiological range. |

| LogP (calculated) | 2.2 (XLogP3) | This calculated value suggests moderate lipophilicity. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid.

Procedure:

-

Starting Material: 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid (1 equivalent).

-

Reagents: Anhydrous methanol (in excess) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).

-

Reaction: The starting material is dissolved in anhydrous methanol. The acid catalyst is added cautiously.

-

Reflux: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure.

-

Extraction: The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude ester can be purified by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization

The structure and purity of the synthesized compound can be confirmed by various spectroscopic methods. While specific data for the methyl ester is not extensively published, data for the closely related ethyl ester, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, provides a valuable reference.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Expected signals would include a singlet for the methyl ester protons around 3.7 ppm, a singlet for the methyl group on the indole ring, signals for the methylene protons of the acetate group, and aromatic protons corresponding to the indole ring.

-

¹³C-NMR: Expected signals would include a peak for the carbonyl carbon of the ester, carbons of the indole ring system, and the methyl and methylene carbons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) is expected around 1730 cm⁻¹. Other significant bands would include N-H stretching of the indole ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 233.26).

Biological Activity and Signaling Pathway

Direct studies on the biological activity of this compound are limited in publicly available literature. However, its close structural relationship to indomethacin and its identity as the methyl ester of 5MIAA provide strong indications of its potential biological role. 5MIAA, a metabolite of indomethacin, has been shown to be an effective inhibitor of platelet aggregation.[2] This effect is believed to be mediated through the cyclooxygenase (COX) pathway, as the inhibitory action is eliminated by COX inhibitors.[2]

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, including thromboxane A2, a potent promoter of platelet aggregation.[3][4][5] Inhibition of COX enzymes reduces the production of thromboxane A2, thereby inhibiting platelet aggregation. It is plausible that this compound acts as a prodrug, being hydrolyzed in vivo to 5MIAA, which then exerts its anti-platelet effect through COX inhibition.

Below is a diagram illustrating the proposed mechanism of action based on the inhibition of the cyclooxygenase pathway, which is a key signaling cascade in platelet aggregation.

References

- 1. dev.klivon.com [dev.klivon.com]

- 2. Five methoxy-2-methyl-3-indole acetic acid. A metabolite and alkali hydrolysis product of indomethacin, markedly inhibits platelet aggregation only in the presence of aorta or a product released by aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ClinPGx [clinpgx.org]

- 5. Platelet aggregation pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives have long been a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities. Among these, derivatives of 5-methoxy-2-methyl-1H-indole-3-acetic acid have garnered significant interest due to their therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate and its related derivatives, with a focus on their anti-inflammatory, cytotoxic, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in this promising area.

Quantitative Biological Activity Data

The biological activities of this compound and its derivatives have been evaluated across various assays. The following tables summarize the available quantitative data, including IC50 values for anti-inflammatory and cytotoxic activities, and Minimum Inhibitory Concentration (MIC) values for antimicrobial activity.

Table 1: Anti-Inflammatory Activity of Indole-3-Acetic Acid Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Indole-3-acetic acid derivative UA-1 | Nitric Oxide (NO) Inhibition | RAW 264.7 | 2.2 ± 0.4 | [1] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | NO Inhibition | RAW 264.7 | 10.992 | [2] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | IL-6 Inhibition | RAW 264.7 | 2.294 | [2] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | TNF-α Inhibition | RAW 264.7 | 12.901 | [2] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13d | NO Inhibition | RAW 264.7 | 19.969 | [2] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13d | IL-6 Inhibition | RAW 264.7 | 4.715 | [2] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13d | TNF-α Inhibition | RAW 264.7 | 22.044 | [2] |

Table 2: Cytotoxic Activity of Indole Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| N-methyl-substituted benzimidazole derivative | MCF-7 | Not specified | 3.1 | [3] |

| 2-hydroxy-4-methoxy-substituted benzimidazole derivative | HCT 116, MCF-7, HEK 293 | Not specified | 2.2 - 4.4 | [3] |

| 2-hydroxy-substituted benzimidazole derivative | HCT 116, MCF-7, HEK 293 | Not specified | 1.2 - 5.3 | [3] |

| Oleoyl hybrid of a natural antioxidant (Compound 2) | HCT116 | Crystal Violet | 0.34 | [4] |

| Oleoyl hybrid of a natural antioxidant (Compound 1) | HCT116 | Crystal Violet | 22.4 | [4] |

Table 3: Antimicrobial Activity of Indole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Schiff base triazole 5e | P. aeruginosa | 3.12 | [5] |

| Schiff base triazole 5f | K. pneumoniae | 3.12 | [5] |

| Indole-thiadiazole 2c | B. subtilis | 3.125 | |

| Indole-triazole 3c | B. subtilis | 3.125 | |

| Indole-triazole derivatives 1b, 2b-d, 3b-d | C. albicans | 3.125 | |

| 6-bromo-4-iodoindole | S. aureus | 20-30 | [6] |

| 4-bromo-6-chloroindole | S. aureus | 20-30 | [6] |

Experimental Protocols

Synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

A common synthetic route to the title compound's ethyl ester involves the hydrolysis and subsequent esterification of indomethacin.[7]

-

Materials: Indomethacin, absolute ethanol, concentrated H₂SO₄, NaHCO₃ solution, diethyl ether, MgSO₄, cyclohexane.

-

Procedure:

-

A mixture of indomethacin (0.03 mol) in absolute ethanol (150 ml) and concentrated H₂SO₄ (6 ml) is refluxed for 6 hours.[7]

-

The mixture is cooled to room temperature and neutralized with NaHCO₃ solution.[7]

-

The ester separates as an organic layer, which is washed with water and extracted with diethyl ether (3 x 50 mL).[7]

-

The combined ether layers are dried over MgSO₄, filtered, and allowed to stand for 3-4 days until crystal formation.[7]

-

The solid product is collected and recrystallized from cyclohexane to yield pure ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.[7]

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Materials: Human cancer cell lines, complete cell culture medium, phosphate-buffered saline (PBS), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidic isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[8]

-

Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, test compound, standard antimicrobial agent (positive control), and solvent (negative control).

-

Procedure:

-

Prepare a twofold serial dilution of the test compound in the broth medium in a 96-well plate.[8]

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (broth with microorganism and a standard antimicrobial), a negative control (broth with microorganism and solvent), and a sterility control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]

-

Signaling Pathways and Mechanisms of Action

The biological activities of indole derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Anti-Inflammatory Activity and the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a pivotal regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).[9][10][11]

Indole-3-acetic acid and its derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10][11] This inhibition can occur at various levels, including the suppression of IKK activation, prevention of IκBα phosphorylation and degradation, and blocking the nuclear translocation of NF-κB.[9][11]

Cytotoxic Activity and the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[2][12][13][14][15][16] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for anticancer drug development. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt (also known as protein kinase B). Activated Akt phosphorylates a plethora of downstream targets, including mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth, and inhibits apoptosis by phosphorylating pro-apoptotic proteins like Bad and activating anti-apoptotic factors.

Certain indole derivatives have been shown to induce cytotoxicity and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[12] This inhibition can lead to decreased cell proliferation, cell cycle arrest, and ultimately, programmed cell death.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The available data, particularly on their anti-inflammatory, cytotoxic, and antimicrobial properties, underscore their potential for the development of novel therapeutics. The elucidation of their mechanisms of action through key signaling pathways such as NF-κB and PI3K/Akt/mTOR provides a solid foundation for structure-activity relationship (SAR) studies and lead optimization.

Future research should focus on synthesizing a broader range of derivatives of the core scaffold and conducting systematic in vitro and in vivo evaluations to identify compounds with enhanced potency and selectivity. Further mechanistic studies are also warranted to fully unravel the molecular targets and signaling cascades modulated by these compounds. The comprehensive information presented in this guide aims to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of indole derivatives.

References

- 1. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]

- 3. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbiologyjournal.org [microbiologyjournal.org]

- 9. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells [pubmed.ncbi.nlm.nih.gov]

- 11. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 15. all-chemistry.com [all-chemistry.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is a research chemical belonging to the indole class of compounds. It is structurally related to the well-known non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and its prodrug, Acemetacin.[1][2][3] This document provides a comprehensive technical overview of its chemical properties, synthesis, potential mechanism of action, and its relevance in the context of drug discovery and development.

Chemical and Physical Properties

This section summarizes the key chemical and physical identifiers for this compound.

| Property | Value | Reference |

| CAS Number | 7588-36-5 | [1] |

| Molecular Formula | C13H15NO3 | [1] |

| Molecular Weight | 233.26 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 5-methoxy-2-methylindole-3-acetate, (5-methoxy-2-methyl-1H-indol-3-yl)acetic acid methyl ester | [1] |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Storage | +5°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the esterification of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, which is the core indole structure without the N-benzoyl group present in Indomethacin. A common method involves the hydrolysis of the N-benzoyl group from Indomethacin followed by esterification, or direct esterification of a commercially available indole-3-acetic acid derivative.

Synthesis from Indomethacin

A plausible synthetic route involves the hydrolysis of the N-(4-chlorobenzoyl) group from Indomethacin, followed by esterification. A similar procedure has been described for the synthesis of the corresponding ethyl ester.

Experimental Protocol:

-

Hydrolysis of Indomethacin: A mixture of Indomethacin (1 equivalent) in a suitable solvent such as methanol or ethanol is treated with a base (e.g., sodium hydroxide or potassium hydroxide) and heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After cooling, the reaction mixture is neutralized with an acid (e.g., hydrochloric acid). The product, 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

Esterification: The resulting carboxylic acid is dissolved in methanol. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added, and the mixture is refluxed for several hours.

-

Final Purification: The reaction mixture is cooled, and the excess methanol is removed. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway from Indomethacin.

Biological Activity and Mechanism of Action

As a close structural analog of Indomethacin and a known impurity of Acemetacin, the primary biological activity of this compound is expected to be the inhibition of cyclooxygenase (COX) enzymes.

Relationship to Acemetacin and Indomethacin

Acemetacin is a prodrug that is metabolized in the body to Indomethacin, which is the active therapeutic agent.[4][5] Both Acemetacin and Indomethacin are potent non-selective inhibitors of COX-1 and COX-2.[5][6] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6] this compound is the methyl ester of the core indole structure of Indomethacin, lacking the N-(4-chlorobenzoyl) group which is known to be important for the high potency of Indomethacin.

Presumed Mechanism of Action: COX Inhibition

The presumed mechanism of action for this research chemical is the inhibition of the cyclooxygenase enzymes, COX-1 and COX-2. By blocking the active site of these enzymes, it would prevent the conversion of arachidonic acid into prostaglandin H2, the precursor for various other prostaglandins and thromboxanes. This would lead to a reduction in the inflammatory response.

Signaling Pathway Diagram

Caption: Inhibition of the prostaglandin synthesis pathway.

Quantitative Data

| Compound | Target | IC50 Value |

| Indomethacin | COX-1 | ~10-100 nM |

| Indomethacin | COX-2 | ~10-100 nM |

| This compound | COX-1 / COX-2 | Data not available (Expected to be higher than Indomethacin) |

Applications in Research

Given its profile, this compound can serve several purposes in a research setting:

-

Reference Standard: It is used as a reference standard for the identification and quantification of impurities in Acemetacin and Indomethacin drug products.

-

Starting Material: It can be used as a starting material for the synthesis of more complex indole derivatives and potential new drug candidates.

-

Structure-Activity Relationship (SAR) Studies: By comparing its biological activity (or lack thereof) to that of Indomethacin, researchers can better understand the contribution of the N-benzoyl group to the potency and selectivity of COX inhibition.

Conclusion

This compound is a valuable research chemical primarily due to its close structural relationship with the potent NSAIDs, Indomethacin and Acemetacin. While it is not expected to be a highly active compound itself, its utility as a reference standard, a synthetic precursor, and a tool for SAR studies makes it an important molecule for researchers in medicinal chemistry and drug development. Further biological evaluation is required to fully characterize its pharmacological profile.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHYL 2-(5-METHOXY-1H-INDOL-3-YL)-2-OXOACETATE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 6. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Indole-3-Acetate Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

Indole-3-acetate (IAA), a key signaling molecule in the plant kingdom, and its synthetic derivatives have emerged as a promising class of compounds with multifaceted therapeutic applications. This technical guide provides a comprehensive overview of the current state of research into IAA derivatives, with a focus on their potential in oncology, neurodegenerative disorders, and infectious diseases. We present a detailed analysis of their mechanisms of action, supported by quantitative data from preclinical studies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of key signaling pathways to facilitate further investigation and development of this versatile chemical scaffold.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Indole-3-acetic acid (IAA), the primary auxin in plants, has long been studied for its role in regulating plant growth and development. More recently, scientific investigation has revealed that IAA and its derivatives possess a wide range of pharmacological activities in mammalian systems. These activities stem from their ability to modulate various cellular processes, including cell proliferation, apoptosis, inflammation, and microbial growth. This guide will delve into the core therapeutic areas where IAA derivatives have shown significant promise, providing the technical details necessary to advance their journey from preclinical discovery to potential clinical application.

Therapeutic Applications

Anticancer Activity

Indole-3-acetate derivatives have demonstrated significant potential as anticancer agents, primarily through a prodrug approach and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

One of the most explored strategies involves the use of IAA as a prodrug in combination with the plant enzyme horseradish peroxidase (HRP).[1][2] This enzyme can be targeted to tumor cells through antibody-directed enzyme prodrug therapy (ADEPT), gene-directed enzyme prodrug therapy (GDEPT), or polymer-directed enzyme prodrug therapy (PDEPT).[3] HRP catalyzes the oxidative decarboxylation of IAA, leading to the formation of highly reactive radical species.[1][4] These radicals can induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and ultimately, apoptosis.[4] Halogenated derivatives of IAA have been shown to be particularly effective in this system.[1]

Beyond the prodrug approach, indole-3-acetate derivatives have been shown to inhibit cancer cell growth by targeting various cellular mechanisms. For instance, certain derivatives have been found to inhibit tubulin polymerization, a critical process for cell division.[5] With an average IC50 value of 50 nmol/L and strong in vitro inhibition of tubulin polymerization (IC50 = 2.52 μmol/L), a benzimidazole-indole derivative showed potent inhibitory effects on cancer cell proliferation.[5] Furthermore, a 30 mg/kg intraperitoneal injection of an indolyl derivative resulted in an 83.8% decrease in tumor cell growth and a 62.8% reduction in tumor weight in a mouse model.[5]

| Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Benzimidazole-indole derivative | Various | Tubulin Polymerization | 2.52 | [5] |

| Benzimidazole-indole derivative | Various | Cell Proliferation | 0.05 | [5] |

| Indole-thiophene complex (6a, 6b) | HT29, HepG2, HCT116, T98G | Cytotoxicity | Nanomolar range | [5] |

| Chalcone-indole derivative (12) | Various | Cell Proliferation | 0.22 - 1.80 | [5] |

| Indole-vinyl sulfone derivative (9) | Various | Tubulin Inhibition | Potent activity | [5] |

| Amino-acetamide derivative (28) | HCT116 | Cell Proliferation | 11.99 ± 1.62 | [5] |

| Amino-acetamide derivative (28) | PC-3 | Cell Proliferation | 14.43 ± 2.1 | [5] |

| IAA-D | HeLa (Cervical Cancer) | MTT Assay | 15.2 ± 1.8 | [6] |

| IAA-D | MCF-7 (Breast Cancer) | MTT Assay | 22.5 ± 2.5 | [6] |

| IAA-D | A549 (Lung Cancer) | MTT Assay | 35.1 ± 3.1 | [6] |

| IAA-D | HCT116 (Colon Cancer) | MTT Assay | 18.9 ± 2.2 | [6] |

| 2-(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | HCT116 | MTT Assay | 6.43 ± 0.72 | [7] |

| 2-(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | A549 | MTT Assay | 9.62 ± 1.14 | [7] |

| 2-(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | A375 | MTT Assay | 8.07 ± 1.36 | [7] |

| Compound 1 | HTB-26 (Breast Cancer) | Crystal Violet Assay | 10 - 50 | [8] |

| Compound 2 | HCT116 (Colon Cancer) | Crystal Violet Assay | 0.34 | [8] |

Neuroprotective Effects

Indole-3-acetate and its derivatives have demonstrated significant neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action in the central nervous system are often multifactorial, involving antioxidant, anti-inflammatory, and modulatory effects on specific signaling pathways.

Tryptophan metabolites, including indole-3-acetic acid, have been shown to reduce oxidative stress, inflammation, and neuronal apoptosis.[9] These effects are, at least in part, mediated through the activation of the G protein-coupled receptor 30 (GPR30)/AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1) pathway.[9] Upregulation of this pathway has been observed in vitro in HT-22 cells and in vivo in d-galactose-induced aging mice.[9]

Furthermore, indole derivatives can exert neuroprotective effects by modulating inflammatory responses in the brain. For instance, they can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in microglial cells.[10] This anti-inflammatory activity is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[11][12]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Indole-3-acetate derivatives have shown promising activity against a range of bacteria and fungi. Their antimicrobial effects can be attributed to various mechanisms, including the disruption of microbial membranes and the inhibition of biofilm formation.

Several studies have reported the synthesis of indole-3-acetamide and indole-3-carboxamide derivatives with potent antimicrobial properties. For example, certain indole-3-carboxamido-polyamine conjugates have exhibited significant activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) in the sub-micromolar range.[13] These compounds are thought to exert their effect by perturbing the bacterial membrane.[13]

Additionally, indole-3-acetic acid itself has been shown to inhibit biofilm formation and virulence factor production in Pseudomonas aeruginosa.[14]

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole derivative (3d) | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | [15] |

| Indole derivative (5e) | P. aeruginosa | 3.12 | [16] |

| Indole derivative (5f) | K. pneumoniae | 3.12 | [16] |

| Indole-3-carboxamido-polyamine conjugate (13b) | S. aureus | 2.2 (µM) | [13] |

| Indole-3-carboxamido-polyamine conjugate (13b) | A. baumannii | ≤ 0.28 (µM) | [13] |

| Indole-3-carboxamido-polyamine conjugate (13b) | C. neoformans | ≤ 0.28 (µM) | [13] |

| Indole-3-acetamide derivative (19) | S. aureus | 12.5 | [13] |

| Indole hydrazone derivative (1, 7, 15) | C. albicans | 3.125 | [7] |

Key Signaling Pathways

The therapeutic effects of indole-3-acetate derivatives are underpinned by their interaction with several key signaling pathways. Understanding these pathways is crucial for rational drug design and the development of targeted therapies.

HRP-Mediated Prodrug Activation

This pathway is central to the anticancer strategy employing IAA derivatives as prodrugs. Horseradish peroxidase (HRP) targeted to tumor cells catalyzes the one-electron oxidation of IAA. This generates an unstable radical cation that rapidly decarboxylates to form a highly reactive carbon-centered radical (skatolyl radical). In the presence of oxygen, this radical forms a peroxyl radical, which can lead to the formation of cytotoxic species like 3-methylene-2-oxindole. These reactive species can damage cellular components such as DNA and proteins, leading to apoptosis.[1][4]

Caption: HRP-mediated activation of the IAA prodrug leading to cancer cell apoptosis.

GPR30/AMPK/SIRT1 Pathway

In the context of neuroprotection, indole-3-acetate and its derivatives can activate the GPR30/AMPK/SIRT1 pathway. GPR30 is a G protein-coupled receptor that can be activated by various molecules, including indole derivatives. Activation of GPR30 leads to the downstream activation of AMPK, a key energy sensor in the cell. Activated AMPK, in turn, can activate SIRT1, a protein deacetylase involved in cellular stress resistance and longevity. The overall effect of this pathway activation is a reduction in oxidative stress and inflammation, and an inhibition of neuronal apoptosis.[9]

References

- 1. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a novel enzyme/prodrug combination for gene therapy of cancer: horseradish peroxidase/indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Gut Microbiota-Derived Indole Derivatives Alleviate Neurodegeneration in Aging through Activating GPR30/AMPK/SIRT1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity [frontiersin.org]

- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ashpublications.org [ashpublications.org]

- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Genesis and Evolution of 5-Methoxy-2-Methyl-1H-Indole Derivatives: A Technical Guide

An in-depth exploration of the discovery, synthesis, and pharmacological significance of 5-methoxy-2-methyl-1H-indole derivatives for researchers, scientists, and drug development professionals.

The indole nucleus, a privileged scaffold in medicinal chemistry, has been the cornerstone of numerous therapeutic agents. Among its vast array of derivatives, the 5-methoxy-2-methyl-1H-indole core has garnered significant attention for its diverse biological activities. This technical guide provides a comprehensive overview of the historical context, synthetic evolution, and pharmacological landscape of these promising compounds.

Discovery and Historical Context

The journey of indole research began in the 19th century, but the ability to synthesize a wide variety of substituted indoles was revolutionized by the discovery of the Fischer indole synthesis in 1883 by Emil Fischer. This robust and versatile method remains a primary route for constructing the indole ring system and has been instrumental in the exploration of derivatives like 5-methoxy-2-methyl-1H-indole. The anti-inflammatory properties of indole derivatives were brought to the forefront with the development of Indomethacin, paving the way for further investigations into how modifications to the indole scaffold, such as the addition of methoxy and methyl groups, could influence biological activity.

Synthetic Methodologies

The synthesis of 5-methoxy-2-methyl-1H-indole and its derivatives can be achieved through several established routes, with the Fischer indole synthesis being the most prominent.

Fischer Indole Synthesis

This classical method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1][2] For the synthesis of 5-methoxy-2-methyl-1H-indole, p-methoxyphenylhydrazine is reacted with acetone. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to yield the indole core.[1][2]

Experimental Protocol: Fischer Indole Synthesis of 5-Methoxy-2-Methyl-1H-Indole

Materials:

-

p-Anisidine

-

Sodium nitrite

-

Concentrated Hydrochloric Acid

-

Acetone

-

Glacial Acetic Acid

-

Sodium sulfite

-

Ethanol

-

Water

Procedure:

-

Diazotization of p-Anisidine: Dissolve p-anisidine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Reduction to Hydrazine: Prepare a solution of sodium sulfite in water and cool it to 0-5 °C. Slowly add the diazonium salt solution to the sodium sulfite solution. Allow the mixture to warm to room temperature and then heat to 60-70 °C for 1 hour. Cool the solution and collect the precipitated p-methoxyphenylhydrazine hydrochloride by filtration.

-

Hydrazone Formation and Indolization: Suspend the p-methoxyphenylhydrazine hydrochloride in glacial acetic acid. Add acetone to the suspension and reflux the mixture for 2-4 hours. Monitor the reaction by thin-layer chromatography.

-

Work-up and Purification: After the reaction is complete, pour the mixture into ice-cold water. The crude 5-methoxy-2-methyl-1H-indole will precipitate. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol/water.

Other Synthetic Routes

Alternative methods for synthesizing the indole core of these derivatives include the Bischler and Hemetsberger indole syntheses. Furthermore, functionalization of a pre-existing indole ring, such as through nucleophilic aromatic substitution to introduce the methoxy group, provides another synthetic avenue.

Physicochemical and Pharmacological Data

The substitution pattern on the 5-methoxy-2-methyl-1H-indole core significantly influences its physicochemical properties and biological activity.

Table 1: Physicochemical Properties of Selected 5-Methoxy-2-Methyl-1H-Indole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Methoxy-2-methyl-1H-indole | C₁₀H₁₁NO | 161.20 | 85-88[4] |

| 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C₁₁H₁₁NO₂ | 189.21 | Not Available |

| 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid | C₁₁H₁₁NO₃ | 205.21 | Not Available |

Table 2: In Vitro Anti-Inflammatory Activity of Indole Derivatives

| Compound | Assay | Target | IC₅₀ (µM) | Reference |

| Indole | MPO Inhibition | Myeloperoxidase | 272 ± 77.4 | [5] |

| 4-ABAH (MPO Inhibitor) | MPO Inhibition | Myeloperoxidase | 0.409 ± 0.0667 | [5] |

| Ursolic acid-indole derivative (UA-1) | NO Inhibition in RAW 264.7 cells | iNOS | 2.2 ± 0.4 | [6] |

| Ursolic acid (parent compound) | NO Inhibition in RAW 264.7 cells | iNOS | 17.5 ± 2.0 | [6] |

Pharmacological Activities and Mechanisms of Action

5-Methoxy-2-methyl-1H-indole derivatives have demonstrated a range of pharmacological activities, with anti-inflammatory properties being particularly prominent.

Anti-Inflammatory Activity

The anti-inflammatory effects of these indole derivatives are often attributed to their ability to inhibit the enzyme myeloperoxidase (MPO).[5] MPO is a key enzyme in neutrophils that produces hypochlorous acid, a potent inflammatory agent. By inhibiting MPO, these compounds can reduce oxidative stress and inflammation.

Another critical mechanism is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Indole derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[6]

Experimental Protocol: In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages

Cell Line: RAW 264.7 murine macrophages

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

Test compounds (5-methoxy-2-methyl-1H-indole derivatives)

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits according to the manufacturer's protocols.

-

Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ values.

Visualizing the Molecular Landscape

Diagrams generated using Graphviz provide clear visual representations of the key pathways and workflows involved in the study of 5-methoxy-2-methyl-1H-indole derivatives.

Caption: Workflow of the Fischer Indole Synthesis.

Caption: Anti-inflammatory signaling pathway inhibition.

Conclusion and Future Directions

5-Methoxy-2-methyl-1H-indole derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. The well-established synthetic routes, coupled with a growing understanding of their mechanisms of action, provide a solid foundation for further research and development. Future efforts will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth preclinical and clinical evaluations to translate their therapeutic promise into tangible clinical benefits. The continued exploration of their diverse pharmacological activities may unveil new applications for this valuable indole scaffold.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 125940050 [thermofisher.com]

- 5. Microbial-derived indoles inhibit neutrophil myeloperoxidase to diminish bystander tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. The presented methodology is based on the classical Fischer indole synthesis, a reliable and widely used method for the preparation of indole derivatives.

Introduction

Indole-3-acetic acid derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmaceuticals and natural products. The title compound, this compound, serves as a crucial building block for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde, remains a cornerstone of indole chemistry due to its versatility and efficiency.[1] This protocol details a practical and accessible procedure for the preparation of this important indole derivative.

Reaction Scheme

The synthesis proceeds via the Fischer indole cyclization of the hydrazone formed in situ from 4-methoxyphenylhydrazine hydrochloride and methyl levulinate.

Scheme 1: Fischer indole synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Methoxyphenylhydrazine hydrochloride | C₇H₁₁ClN₂O | 174.63 | 10.0 | 1.75 g |

| Methyl levulinate (Methyl 4-oxopentanoate) | C₆H₁₀O₃ | 130.14 | 10.0 | 1.30 g (1.18 mL) |

| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | - | - | ~15 g |

| Ethyl acetate | C₄H₈O₂ | 88.11 | - | As needed |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | As needed |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | As needed |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | As needed |

| Hexane | C₆H₁₄ | 86.18 | - | As needed |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Filter funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10.0 mmol) and methyl levulinate (1.30 g, 10.0 mmol).

-

Addition of Catalyst: Carefully add polyphosphoric acid (~15 g) to the flask. The mixture will become viscous.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add ice-water to the flask to quench the reaction and dissolve the polyphosphoric acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexane can be performed to yield the pure product.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Materials | |

| 4-Methoxyphenylhydrazine HCl | 1.75 g (10.0 mmol) |

| Methyl Levulinate | 1.30 g (10.0 mmol) |

| Reaction Conditions | |

| Catalyst | Polyphosphoric Acid (~15 g) |

| Temperature | 90-100 °C |

| Reaction Time | 2-3 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molar Mass | 233.26 g/mol |

| Theoretical Yield | 2.33 g |

| Expected Yield | 60-75% |

| Appearance | Off-white to pale yellow solid |

| Characterization Data (Expected) | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.80 (br s, 1H, NH), 7.15 (d, 1H), 6.95 (d, 1H), 6.80 (dd, 1H), 3.85 (s, 3H, OCH₃), 3.70 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂), 2.40 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~172.5, 154.0, 131.5, 130.0, 128.5, 111.5, 111.0, 100.5, 100.0, 56.0, 52.0, 31.0, 12.0 |

| Mass Spectrum (ESI-MS) m/z | [M+H]⁺ calculated for C₁₃H₁₅NO₃: 234.11, found ~234.1 |

Visualizations

Experimental Workflow:

The following diagram illustrates the key steps in the synthesis of this compound.

Signaling Pathway (Fischer Indole Synthesis Mechanism):

The following diagram outlines the generally accepted mechanism of the Fischer indole synthesis.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. The Fischer indole synthesis offers a straightforward and efficient route to this valuable intermediate. The detailed experimental procedure, along with the summary of quantitative data and visual workflows, is intended to facilitate the successful replication of this synthesis in a laboratory setting. Researchers can utilize this protocol as a foundation for the synthesis of a variety of substituted indole derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is a versatile indole derivative that serves as a crucial synthetic intermediate in the development of various biologically active compounds. Its core structure is found in molecules with potential applications in oncology and anti-inflammatory therapies. Notably, this compound is a key precursor for the synthesis of indole-based chalcones that have been identified as potent inducers of methuosis, a non-apoptotic form of cell death, offering a promising avenue for cancer therapeutics, especially for apoptosis-resistant tumors. Furthermore, its structural resemblance to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin suggests its potential as a scaffold for developing novel anti-inflammatory agents.

These application notes provide a comprehensive overview of the utility of this compound in drug discovery, including quantitative data for its derivatives, detailed experimental protocols for assessing biological activity, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation: Biological Activity of Derivatives

While this compound itself is primarily a synthetic precursor, its derivatives have demonstrated significant biological activity. The following table summarizes the growth inhibition (GI50) data for a key derivative, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), and related analogs in U251 glioblastoma cells, highlighting the structure-activity relationship (SAR) for methuosis induction.

| Compound ID | Derivative Structure | Modification from MOMIPP | GI50 (µM) in U251 Cells[1] |

| MOMIPP (1a) | 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one | - | 1.5 |

| 2a | 3-(5-ethoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one | 5-methoxy to 5-ethoxy | 1.8 |

| 2c | 3-(5-isopropoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one | 5-methoxy to 5-isopropoxy | 2.5 |

| 2e | 3-(5-(benzyloxy)-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one | 5-methoxy to 5-benzyloxy | >20 |

| 2f | 3-(5-hydroxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one | 5-methoxy to 5-hydroxy | >20 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and its derivatives.

Protocol 1: Synthesis of 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP)

This protocol describes the synthesis of MOMIPP from this compound, which first needs to be converted to the corresponding aldehyde.

Step 1: Reduction of Methyl Ester to Alcohol

-

Dissolve this compound in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain the crude alcohol, 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanol.

Step 2: Oxidation of Alcohol to Aldehyde

-

Dissolve the crude alcohol in dichloromethane (DCM).

-

Add Dess-Martin periodinane to the solution.

-

Stir the reaction at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetaldehyde.

Step 3: Claisen-Schmidt Condensation to form MOMIPP [2][3]

-

Dissolve 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetaldehyde and 4-acetylpyridine in methanol.

-

Add piperidine as a catalyst.

-

Reflux the reaction mixture for 6-8 hours.

-

Cool the reaction to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold methanol and dry under vacuum to obtain MOMIPP.

Protocol 2: Methuosis Induction and Quantification of Cytoplasmic Vacuolization

This protocol is used to assess the ability of a compound to induce methuosis, characterized by extensive cytoplasmic vacuolization.[4][5][6][7]

Materials:

-

Cancer cell line (e.g., U251 glioblastoma cells)

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

Phase-contrast microscope

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubate the cells for 24-48 hours.

-

Observe the cells under a phase-contrast microscope at regular intervals.

-

Capture images of multiple fields for each treatment condition.

-

Quantitative Analysis:

-

For each image, count the total number of cells.

-

Count the number of cells exhibiting significant vacuolization (e.g., cells with one or more large vacuoles occupying a significant portion of the cytoplasm).

-

Calculate the percentage of vacuolated cells for each treatment condition.

-

Alternatively, use image analysis software to measure the total vacuolar area per cell.

-

Protocol 3: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[1]

Materials:

-

Cells treated with the test compound in a 96-well plate

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid solution

-

10 mM Tris base solution

Procedure:

-

After the desired incubation period with the test compound, gently aspirate the medium.

-

Fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well and incubate at 4 °C for 1 hour.

-

Wash the plate five times with deionized water and allow it to air dry.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 4: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of COX-1 and COX-2 enzymes, which is relevant given the structural similarity of the indole core to NSAIDs.[8][9]

Materials:

-

COX-1 and COX-2 enzymes (human recombinant)

-

COX Assay Buffer

-

Arachidonic Acid (substrate)

-

COX Probe

-

Test compound

-

Fluorometric plate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the COX Assay Buffer, the respective enzyme (COX-1 or COX-2), and the test compound. Include wells for enzyme control (no inhibitor) and a known COX inhibitor as a positive control.

-

Incubate the plate at room temperature for 10 minutes.

-

Add the COX Probe to all wells.

-

Initiate the reaction by adding Arachidonic Acid to all wells.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25 °C.

-

The rate of increase in fluorescence is proportional to the COX activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Determine the IC50 value for the test compound against each COX isoform.

Visualizations

Signaling Pathway of Ras-Induced Methuosis

The following diagram illustrates the signaling cascade initiated by activated Ras, which leads to methuosis. Derivatives of this compound, such as MOMIPP, are known to induce methuosis, potentially by modulating components of this or related pathways.[10][11][12][13][14]

Caption: Ras-induced methuosis signaling pathway.

Experimental Workflow for Screening Methuosis Inducers

This workflow outlines the key steps for identifying and characterizing compounds that induce methuosis, starting from a compound library and progressing to mechanistic studies.

Caption: Workflow for screening methuosis-inducing compounds.

Logical Relationship for Anti-inflammatory Activity Screening

This diagram illustrates the logical flow for investigating the potential anti-inflammatory properties of indole derivatives, focusing on the inhibition of key inflammatory mediators.

Caption: Screening cascade for anti-inflammatory activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Static and transient vacuolation in protein-based coacervates induced by charged amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytoplasmic vacuolization responses to cytopathic bovine viral diarrhoea virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytoplasmic Vacuolization: A Fascinating Morphological Alteration From Cellular Stress to Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytoplasmic Vacuolization: A Fascinating Morphological Alteration From Cellular Stress to Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Induction of nonapoptotic cell death by activated Ras requires inverse regulation of Rac1 and Arf6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of Non-Apoptotic Cell Death by Activated Ras Requires Inverse Regulation of Rac1 and Arf6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methuosis, Alkaliptosis, and Oxeiptosis and Their Significance in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Overview of Analytical Techniques

The quantification of methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate can be achieved using several analytical techniques. The most common and suitable methods for indole derivatives include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often considered the gold standard for its high sensitivity and selectivity, especially in complex matrices.[1]

Key Considerations for Method Selection:

-

Sensitivity requirements: For trace-level quantification, LC-MS/MS is the preferred method.

-

Matrix complexity: Biological samples often require the selectivity of MS detection or extensive sample cleanup for UV-based methods.

-

Availability of instrumentation: HPLC-UV is a widely available and robust technique suitable for routine analysis of bulk drug substances and formulations.

-

Analyte volatility: GC-MS may be a viable option, but often requires derivatization to improve the volatility and thermal stability of indole derivatives.

Quantitative Data Summary for Structurally Similar Indole Derivatives

The following tables summarize the quantitative performance data from validated methods for compounds structurally related to this compound. This data can serve as a benchmark for the development and validation of a new analytical method.

Table 1: HPLC-UV Methods for Indole Derivatives

| Compound | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |